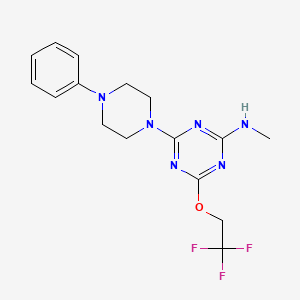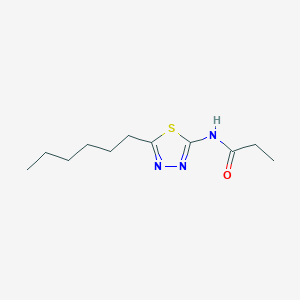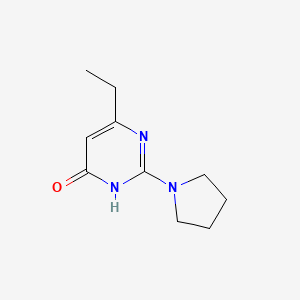![molecular formula C14H10N2S3 B12493554 2-(methylsulfanyl)-5H-[1,3]thiazolo[4,5-b]phenothiazine](/img/structure/B12493554.png)
2-(methylsulfanyl)-5H-[1,3]thiazolo[4,5-b]phenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(methylsulfanyl)-5H-[1,3]thiazolo[4,5-b]phenothiazine is a heterocyclic compound that belongs to the thiazole family Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-5H-[1,3]thiazolo[4,5-b]phenothiazine typically involves the cyclization of appropriate thiazole derivatives. One common method involves the quaternization of 2-(methylsulfanyl)thiazoles using reagents such as TfOCH₂TMS in a medium like MeCN. This reaction leads to the formation of thiazolium salts, which can then undergo [3+2] cycloaddition reactions with acetylenedicarboxylic acid esters to form the desired bicyclic thiazole structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-(methylsulfanyl)-5H-[1,3]thiazolo[4,5-b]phenothiazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Aplicaciones Científicas De Investigación
2-(methylsulfanyl)-5H-[1,3]thiazolo[4,5-b]phenothiazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(methylsulfanyl)-5H-[1,3]thiazolo[4,5-b]phenothiazine involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The specific pathways involved depend on the particular application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[3,2-a]pyridines: These compounds also contain a thiazole ring fused with another aromatic ring and exhibit similar biological activities.
Pyrrolo[2,1-b]thiazoles: These compounds have a similar bicyclic structure and are known for their antimicrobial and antitumor activities.
Uniqueness
2-(methylsulfanyl)-5H-[1,3]thiazolo[4,5-b]phenothiazine is unique due to its specific substitution pattern and the presence of the methylsulfanyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying various chemical reactions.
Propiedades
Fórmula molecular |
C14H10N2S3 |
|---|---|
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
2-methylsulfanyl-5H-[1,3]thiazolo[4,5-b]phenothiazine |
InChI |
InChI=1S/C14H10N2S3/c1-17-14-16-10-6-9-12(7-13(10)19-14)18-11-5-3-2-4-8(11)15-9/h2-7,15H,1H3 |
Clave InChI |
JAEAOLZTPUURLT-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=CC3=C(C=C2S1)SC4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-diphenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12493485.png)

![5-({4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12493498.png)
![N-(3-chlorophenyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12493507.png)
![7-(3,4-dimethoxyphenyl)-2-phenyl-7,8-dihydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione](/img/structure/B12493512.png)
![2-[(2Z)-3-cyclohexyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B12493517.png)
![3-{[4-oxo-3-(prop-2-en-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yloxy)benzyl]propanamide](/img/structure/B12493524.png)

![4-(4-chlorophenyl)-7-(furan-2-yl)-3-methyl-1-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12493529.png)
![N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine](/img/structure/B12493534.png)
![Methyl 5-{[(5-bromonaphthalen-1-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12493541.png)
![2-(2-methylphenyl)-N-[(E)-pyridin-3-ylmethylidene]-1,3-benzoxazol-5-amine](/img/structure/B12493544.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(4-tert-butylphenyl)carbonyl]amino}benzoate](/img/structure/B12493546.png)
